![molecular formula C22H23NO2 B15215796 (3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol CAS No. 824390-83-2](/img/structure/B15215796.png)
(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol is a chiral compound with significant potential in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol typically involves several key steps:
Formation of the Pyrrolidine Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LAH) and catalytic hydrogenation are frequently used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated compound .
Scientific Research Applications
(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: This compound is structurally similar but lacks the naphthalen-2-yloxy and phenylethyl groups.
(3R,4R)-4-(pyrrolidin-1-ylcarbonyl)-1-(quinoxalin-2-ylcarbonyl)pyrrolidin-3-amine: Another related compound with different substituents on the pyrrolidine ring.
Uniqueness
The uniqueness of (3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
824390-83-2 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C22H23NO2/c1-16(17-7-3-2-4-8-17)23-14-21(24)22(15-23)25-20-12-11-18-9-5-6-10-19(18)13-20/h2-13,16,21-22,24H,14-15H2,1H3/t16-,21+,22+/m0/s1 |
InChI Key |
NFVISTCKNKFXQK-KNXBSLHKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H]([C@@H](C2)OC3=CC4=CC=CC=C4C=C3)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2)OC3=CC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


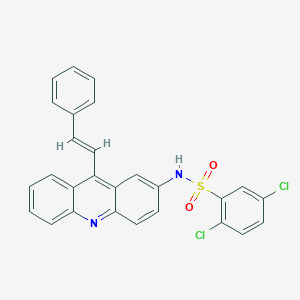
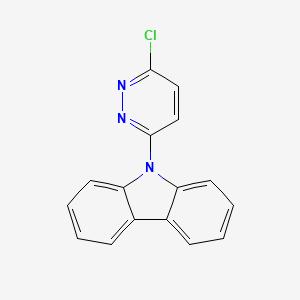
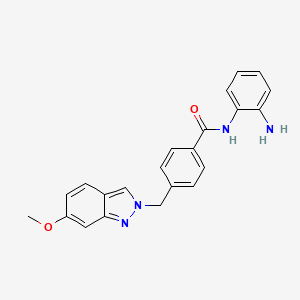

![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)


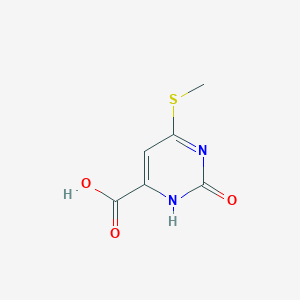
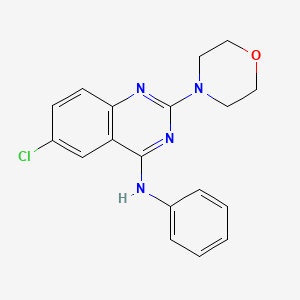
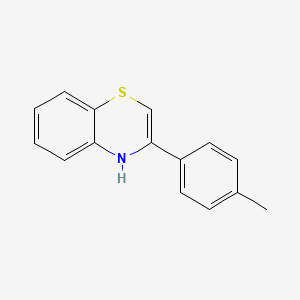
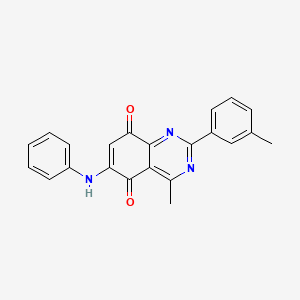
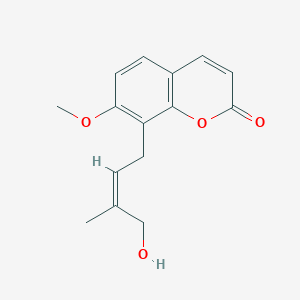
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
